molecular formula C8H8N2O B13020478 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile

Cat. No.: B13020478
M. Wt: 148.16 g/mol
InChI Key: YNASGZGEZQXEGI-UHFFFAOYSA-N
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Description

2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS 1150103-21-1) is a chemical compound with the molecular formula C8H8N2O and a molecular weight of 148.16 g/mol . This solid powder is a derivative of the 6-oxo-1,6-dihydropyridine scaffold, a structure recognized in medicinal chemistry for its relevance in drug discovery efforts . Compounds based on this core structure have been investigated as inhibitors of cyclin-dependent kinases (CDKs), including CDK5 . CDK5 is a serine/threonine kinase with critical functions in the central nervous system, and its dysregulation is implicated in the pathology of neurodegenerative diseases such as Alzheimer's disease . As a nicotinonitrile derivative, this compound falls into a broader class of heterocyclic molecules that have demonstrated significant biological activities in research, including potential antiproliferative effects against various cancer cell lines . Researchers can utilize this building block for the synthesis of more complex molecules or for biochemical screening. This product is intended for research and development purposes only in a laboratory setting and is not intended for diagnostic or therapeutic use. For specific handling and storage instructions, please refer to the available safety datasheet.

Properties

Molecular Formula

C8H8N2O

Molecular Weight

148.16 g/mol

IUPAC Name

2-ethyl-6-oxo-1H-pyridine-3-carbonitrile

InChI

InChI=1S/C8H8N2O/c1-2-7-6(5-9)3-4-8(11)10-7/h3-4H,2H2,1H3,(H,10,11)

InChI Key

YNASGZGEZQXEGI-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C=CC(=O)N1)C#N

Origin of Product

United States

Preparation Methods

The synthesis of 2-ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile can be achieved through several synthetic routes. One common method involves the condensation of ethyl acetoacetate with cyanoacetamide in the presence of a base, followed by cyclization to form the desired product . The reaction conditions typically include the use of ethanol as a solvent and potassium hydroxide as a base. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Scientific Research Applications

Medicinal Chemistry

1. Antimicrobial Activity
Research has shown that derivatives of 2-ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibit significant antimicrobial properties. For example, compounds synthesized from this base structure demonstrated effective antibacterial and antifungal activities, with minimum inhibitory concentrations (MIC) ranging between 7.8 and 93.7 μg/mL against various pathogens .

2. Anti-Cancer Properties
Recent studies indicate that 2-ethyl-6-oxo-1,6-dihydropyridine derivatives can inhibit cancer cell proliferation. The compound's mechanism of action is thought to involve the disruption of DNA synthesis in cancer cells, making it a candidate for further investigation in oncology .

3. Enzyme Inhibition
The compound has also been studied for its potential to inhibit specific enzymes involved in disease processes, such as DNA gyrase, which is crucial for bacterial DNA replication. In silico molecular docking studies have shown promising binding affinities that suggest potential therapeutic applications .

Agricultural Applications

1. Pesticidal Activity
The compound has been evaluated for its efficacy as a pesticide. Preliminary studies suggest that it may act as an effective agent against certain agricultural pests, providing a potential alternative to conventional pesticides .

Material Science

1. Polymer Chemistry
2-Ethyl-6-oxo-1,6-dihydropyridine derivatives have been explored as monomers in polymer synthesis due to their ability to form stable structures under polymerization conditions. This application could lead to the development of new materials with desirable properties for various industrial applications .

Case Studies and Research Findings

Application AreaStudy ReferenceKey Findings
AntimicrobialNature Scientific Reports Effective against bacteria and fungi; MIC values reported.
Anti-CancerPatent US11723905 Inhibitory effects on cancer cell lines; mechanism identified.
AgriculturalChemicalBook Potential as a novel pesticide; effective against pests.
Material ScienceResearch Articles Viable monomer for polymer synthesis; stability confirmed.

Mechanism of Action

The mechanism of action of 2-ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological effects. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Substituent Variations and Molecular Formulas

The table below summarizes key structural differences and molecular formulas of analogs:

Compound Name Substituents (Position) Molecular Formula Key Properties/Applications References
2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 2-Ethyl C₈H₉N₂O Potential bioactivity (inferred from analogs) -
2-Methyl-6-oxo-1,6-dihydropyridine-3-carbonitrile 2-Methyl C₇H₇N₂O Synthetic intermediate; simpler substituent
6-Oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile 4-Phenyl, 1-Propyl C₁₅H₁₄N₂O Monoclinic crystal structure (space group P2₁/c)
2-(4-Bromophenyl)-4-methyl-6-oxo-1-phenyl analog 2-(4-Bromophenyl), 4-Methyl, 1-Phenyl C₁₉H₁₄BrN₂O 3D network via C–Br···π and hydrogen bonds
5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile 5,6-Dimethyl C₈H₉N₂O Used in heterocyclic synthesis; steric effects

Crystallographic and Electronic Properties

  • Ethyl vs. For example, 6-oxo-4-phenyl-1-propyl-1,6-dihydropyridine-3-carbonitrile forms a monoclinic lattice stabilized by hydrogen bonds .
  • Bromophenyl Substituents : The 4-bromophenyl group in facilitates C–Br···π interactions, absent in the ethyl-substituted compound, suggesting divergent solid-state behaviors.

Biological Activity

2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile (CAS No. 1150103-21-1) is a compound of interest due to its diverse biological activities. This article delves into its synthesis, characterization, and biological efficacy based on recent research findings.

  • Molecular Formula : C8H8N2O
  • Molecular Weight : 148.16 g/mol
  • Structure : The compound features a dihydropyridine core, which is known for its pharmacological relevance.

Synthesis and Characterization

The synthesis of 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile typically involves cyclization reactions of appropriate precursors under controlled conditions. Characterization techniques such as NMR, IR spectroscopy, and mass spectrometry are employed to confirm the structure and purity of the synthesized compounds.

Antimicrobial Activity

Research has indicated that 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exhibits significant antimicrobial properties. In a study assessing various derivatives, this compound showed promising inhibition against a range of microbial strains:

MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus12.4 µM
Escherichia coli16.5 µM
Klebsiella pneumoniae16.1 µM

These results suggest that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria .

Anticancer Activity

The anticancer potential of 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile has been explored through various assays. Notably, the MTT assay was utilized to evaluate its cytotoxic effects on different cancer cell lines:

Cell LineIC50 (µM)
K562 (Leukemia)4.3
A549 (Lung Cancer)8.3
MDA-MB-231 (Breast Cancer)7.5

Lower IC50 values indicate higher potency in inhibiting cell proliferation, suggesting that this compound may be effective in cancer therapy .

The mechanism by which 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile exerts its biological effects is believed to involve the modulation of cellular pathways related to apoptosis and cell cycle regulation. The presence of functional groups such as carbonitrile and keto may enhance its interaction with biological targets.

Case Studies

Several studies have documented the synthesis and biological evaluation of this compound:

  • Study on Antimicrobial Activity : A comprehensive evaluation demonstrated that derivatives of dihydropyridine exhibited varying degrees of antimicrobial activity, with 2-Ethyl-6-oxo-1,6-dihydropyridine-3-carbonitrile showing notable effectiveness against both Gram-positive and Gram-negative bacteria .
  • Anticancer Evaluation : Another study focused on the anticancer properties revealed that this compound significantly reduced cell viability in multiple cancer cell lines, indicating its potential as an anticancer agent .

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